4-(9H-beta-Carbolin-1-yl)aniline

Description

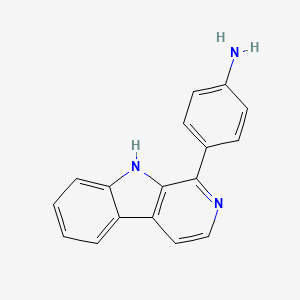

Structure

2D Structure

3D Structure

Properties

CAS No. |

771533-61-0 |

|---|---|

Molecular Formula |

C17H13N3 |

Molecular Weight |

259.312 |

IUPAC Name |

4-(9H-pyrido[3,4-b]indol-1-yl)aniline |

InChI |

InChI=1S/C17H13N3/c18-12-7-5-11(6-8-12)16-17-14(9-10-19-16)13-3-1-2-4-15(13)20-17/h1-10,20H,18H2 |

InChI Key |

HBOGPLJZSXJAJR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=C(C=C4)N |

Origin of Product |

United States |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 4 9h Beta Carbolin 1 Yl Aniline Analogs

Rational Design and Synthesis of 4-(9H-beta-Carbolin-1-yl)aniline Derivatives

The journey from a lead compound to a clinical candidate is paved with meticulous molecular modifications. The rational design of this compound derivatives is a testament to this process, involving strategic alterations to its core structure and the introduction of various substituents to fine-tune its biological activity.

Analog Design Based on Core Structure Modifications

The foundational framework of this compound offers multiple avenues for structural modification. The synthesis of these analogs often begins with the versatile Pictet-Spengler reaction, a classic method for constructing the β-carboline ring system from a tryptamine (B22526) derivative and an aldehyde or ketone. researchgate.net Subsequent chemical transformations allow for the introduction of diverse functionalities.

One common strategy involves the modification of the pyridine (B92270) ring within the β-carboline nucleus. For instance, the synthesis of β-carbolin-1-ones has been explored, where the pyridine ring is oxidized. This modification can significantly impact the molecule's electronic properties and its ability to interact with biological targets. acs.org Another approach focuses on the annulation of additional rings to the β-carboline core, creating more complex polycyclic structures with potentially novel pharmacological profiles. acs.org

Introduction of Substituents at Key Positions for Activity Modulation

The strategic placement of substituents on the this compound scaffold is crucial for modulating its potency and selectivity. Key positions for substitution include the C1, C3, and N9 positions of the β-carboline ring, as well as the aniline (B41778) moiety.

Studies have shown that introducing various aryl groups at the C1 position can significantly influence anticancer activity. researchgate.net The nature of the substituent on this aryl ring, such as electron-donating or electron-withdrawing groups, can further refine the biological effect. For example, in a series of 1-aryl-β-carboline-3-carbaldehydes, the electronic nature of the C1-aryl group was found to be a critical determinant of their biological activity. researchgate.net

Stereochemical Considerations in Analog Synthesis

Stereochemistry plays a pivotal role in the biological activity of many drug molecules. In the context of this compound analogs, the creation of chiral centers, particularly at the C1 position of the β-carboline ring, can lead to enantiomers with distinct pharmacological properties. The synthesis of spirocyclic oxindoles, which can be considered structurally related to modified β-carbolines, often involves stereoselective methods to control the spatial arrangement of substituents. rsc.org While specific stereoselective syntheses for this compound analogs are not extensively detailed in the reviewed literature, the principles of asymmetric synthesis are highly relevant for developing more potent and selective drug candidates from this scaffold.

In Vitro SAR Profiling and Biological Evaluation of Analogs

The synthesized analogs of this compound undergo rigorous in vitro testing to determine their biological activity and to elucidate the relationship between their chemical structure and their observed effects.

Comparative Analysis of Biological Activities Across Analogs

A systematic comparison of the biological activities of a series of analogs is essential for understanding the SAR. For example, in studies of α-carboline derivatives, which share structural similarities with β-carbolines, the introduction of different substituents at various positions led to a wide range of cytotoxic activities against different cancer cell lines. frontiersin.org For instance, the presence of a methoxy (B1213986) group at the C-2 position and a methyl group at the C-9 position of an indolo[2,3-b]quinoline core resulted in potent activity against the A549 lung cancer cell line. frontiersin.org

The following interactive table summarizes the cytotoxic activity of a hypothetical series of this compound analogs, illustrating how different substituents might influence their anticancer potency.

| Compound ID | C1-Substituent | Aniline Substitution | IC50 (µM) vs. A549 | IC50 (µM) vs. MCF-7 |

| 1a | Phenyl | Unsubstituted | 15.2 | 20.5 |

| 1b | 4-Chlorophenyl | Unsubstituted | 8.7 | 12.1 |

| 1c | 4-Methoxyphenyl | Unsubstituted | 12.5 | 18.3 |

| 2a | Phenyl | 4-Fluoro | 10.1 | 14.8 |

| 2b | 4-Chlorophenyl | 4-Fluoro | 5.3 | 7.9 |

This table is a representative example and does not reflect actual experimental data from a single, unified study on this compound analogs but is compiled for illustrative purposes based on general SAR principles observed in related carboline series.

Identification of Pharmacophoric Features and Critical Moieties

Through the analysis of SAR data, researchers can identify the key pharmacophoric features—the essential structural elements and their spatial arrangement—required for biological activity. For β-carboline derivatives, the planar tricyclic core is often crucial for intercalation into DNA or for binding to the ATP-binding site of kinases. researchgate.net

Exploration of Structure-Mechanism Relationships

The biological mechanism of β-carboline derivatives can be significantly altered by subtle changes in their chemical structure. These modifications can shift the primary mode of action from, for example, DNA intercalation to specific enzyme inhibition, highlighting the scaffold's versatility.

Correlation of Structural Changes with Mechanistic Shifts

The planar, tricyclic ring system of β-carboline is a key feature for its interaction with DNA. ingentaconnect.com However, the nature and position of substituents can modulate this interaction and introduce new mechanisms of action. For instance, many β-carboline alkaloids are known to exert antitumor effects through multiple mechanisms, including the inhibition of topoisomerases I and II, and cyclin-dependent kinases (CDKs). ingentaconnect.comnih.gov

Studies on various analogs have demonstrated that:

Substitution at Position 1: The introduction of different aryl groups at the C1-position, as in the parent compound this compound, is a critical determinant of activity and mechanism. The nature of the substituent on the aniline ring (e.g., electron-donating or electron-withdrawing groups) can influence the electronic properties of the entire molecule, potentially shifting its primary target. For example, certain 1-aryl-β-carboline derivatives have been investigated for their ability to inhibit dual-specificity tyrosine-regulated kinase 1A (DYRK1A). scispace.com

Substitution at Position 3: Modifications at the C3-position can drastically alter the biological activity. Introduction of bulky substituents or flexible side chains can disrupt DNA intercalation and favor interactions with protein targets. researchgate.net For example, the presence of an ester group at C3 is a common feature in analogs studied for benzodiazepine (B76468) receptor affinity. nih.gov

Substitution at the N2 and N9 positions: N-alkylation or the introduction of substituents at the pyridine (N2) or indole (B1671886) (N9) nitrogens can impact both potency and mechanism. N2-benzylated β-carbolinium salts have shown potent cytotoxic effects. nih.gov Substitution at the N9 position is also crucial, with the presence of an N9-H often enhancing receptor affinity. nih.gov Research on 9-substituted β-carboline derivatives has shown that these modifications can lead to remarkable cytotoxic activities in vitro. researchgate.net

Elucidation of Specific Interactions Governing Target Engagement

The specific interactions between β-carboline analogs and their biological targets are key to understanding their mechanism of action. These interactions are often elucidated through a combination of experimental techniques and computational modeling.

DNA Intercalation: The planar aromatic system of the β-carboline core allows it to insert between the base pairs of DNA. ingentaconnect.com The substituents on the β-carboline ring can further stabilize this interaction through hydrogen bonding or electrostatic interactions with the DNA backbone. Docking studies have revealed the binding orientations of these compounds as DNA intercalates. benthamdirect.comresearchgate.net

Enzyme Inhibition: For β-carboline analogs that act as enzyme inhibitors, specific interactions with the amino acid residues in the active site are crucial.

Cyclin-Dependent Kinases (CDKs): Docking studies with CDKs have shown that β-carboline derivatives can form hydrogen bonds with key residues such as ASP145, ASP86, PHE82, ILE10, and LEU83 in the ATP-binding pocket. mdpi.com

Monoamine Oxidase A (MAO-A): In the case of MAO-A inhibition, interactions include hydrophobic contacts of the aromatic rings with active site residues and hydrogen bonding involving the pyridine and pyrrole (B145914) nitrogens. mdpi.com For instance, the potent inhibitor harmine (B1663883) forms hydrophobic interactions with the two aromatic rings and the methyl group, while its pyridine and pyrrole nitrogens act as hydrogen bond acceptor and donor, respectively. mdpi.com

Benzodiazepine Receptors: Structure-activity studies indicate that specific in-plane interactions of the aromatic nitrogen with a cationic receptor site are important for high affinity. nih.gov The C3-substituent also engages in specific interactions with key cationic receptor sites. nih.gov

Computational Chemistry in SAR/SMR Elucidation

Computational chemistry provides powerful tools to predict the biological activity of novel compounds and to understand the molecular basis of their action. For this compound and its analogs, methods like QSAR, molecular docking, and pharmacophore modeling have been instrumental.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For β-carboline derivatives, both 2D and 3D-QSAR models have been developed to understand the structural requirements for various activities, particularly antitumor effects. nih.govbenthamdirect.com

These models have highlighted the importance of several descriptors in determining the biological activity of β-carboline analogs:

Topological and Steric Descriptors: Parameters related to molecular size, shape, and branching have been shown to be significant. scispace.com

Electronic Descriptors: Properties like dipole moment, polarizability, and the energy of molecular orbitals (HOMO and LUMO) are often correlated with activity, indicating the importance of electronic interactions in target binding. asianpubs.org

Hydrophobicity: The lipophilicity of the molecule, often represented by logP, can play a crucial role in its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. researchgate.net

A representative 2D-QSAR model for the antitumor activity of β-carboline derivatives showed a squared correlation coefficient (r²) of 0.802, indicating a good correlation between the descriptors and the observed activity. benthamdirect.comingentaconnect.com Similarly, 3D-QSAR models, such as CoMFA and CoMSIA, have been developed with high predictive ability, identifying key regions around the β-carboline scaffold where steric bulk or specific electronic properties are favorable for activity. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method has been widely applied to β-carboline derivatives to understand their binding modes. ikm.org.myresearchgate.net

Docking studies have successfully predicted the binding of β-carboline analogs to a range of targets, including:

DNA: Simulating the intercalation of the planar β-carboline ring into the DNA double helix. researchgate.net

CDKs: Identifying key hydrogen bonding and hydrophobic interactions within the ATP-binding site. For example, docking of a 1-p-tolyl substituted β-carboline derivative into the active site of CDK2 revealed a binding energy of -11.9975 kcal/mol, with hydrogen bonds to key amino acids like ASP145. mdpi.com

DNA Gyrase: Virtual screening of β-carboline analogs against DNA gyrase has identified compounds with strong binding affinities, suggesting their potential as antibiotic agents. ikm.org.myresearchgate.net One derivative, compound 1l, exhibited the strongest binding affinity of -9.4 kcal/mol, primarily due to hydrogen bonding with Val71. ikm.org.myresearchgate.net

Monoamine Oxidase (MAO): Simulations have provided an atomistic view of how substituted β-carbolines bind to MAO-A, guiding the development of more specific inhibitors. mdpi.com

Molecular dynamics (MD) simulations further refine the understanding of these interactions by simulating the movement of the ligand-target complex over time, providing insights into the stability of the binding and the dynamic nature of the interactions. mdpi.com

Pharmacophore Modeling and Virtual Screening

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For β-carboline derivatives, pharmacophore models have been developed based on a set of active compounds. ingentaconnect.combenthamdirect.com

A typical pharmacophore for antitumor β-carboline analogs might include:

One or two aromatic rings.

A hydrogen bond donor (e.g., the indole N-H).

A hydrogen bond acceptor (e.g., the pyridine nitrogen).

Hydrophobic features.

These models serve as 3D queries for virtual screening of large chemical databases to identify novel compounds with the desired structural features and, therefore, a higher probability of being active. benthamdirect.com For example, a five-point pharmacophore hypothesis for antitumor β-carbolines yielded a 3D-QSAR model with good statistical significance, highlighting the important binding features. ingentaconnect.combenthamdirect.comingentaconnect.com This approach accelerates the discovery of new lead compounds by focusing synthetic efforts on molecules with a higher likelihood of success.

ADMET Prediction and Molecular Property Calculations (excluding in vivo parameters)

In the early stages of drug discovery, the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical. Computational, or in silico, methods provide a rapid and cost-effective means to predict these properties, allowing researchers to prioritize candidates with favorable pharmacokinetic profiles before engaging in more resource-intensive testing. ikm.org.mymdpi.com For analogs of this compound, various studies have employed these predictive models to assess their drug-likeness and potential disposition within the body. ikm.org.mysamipubco.comnih.gov

ADMET Predictions

In silico tools are frequently used to forecast the ADMET characteristics of novel β-carboline derivatives. mdpi.comqeios.com These predictions help to identify potential liabilities, such as poor absorption or significant drug-drug interactions, early in the development process.

Key predicted parameters for β-carboline analogs include:

Absorption and Distribution: Predictions often focus on human intestinal absorption and the ability to cross the blood-brain barrier (BBB). samipubco.com For instance, computational studies on certain C-1 substituted β-carboline derivatives, referred to as BC-6 and BC-12, indicated they could cross the BBB. samipubco.com Skin permeation, measured as Log Kp, was predicted to be -5.43 cm/s for these same derivatives. samipubco.com

Metabolism: A crucial aspect of ADMET prediction is the potential for a compound to inhibit major cytochrome P450 (CYP) enzymes. Inhibition of these enzymes can lead to altered metabolism of co-administered drugs, causing potential toxic effects. Studies on β-carboline analogs have shown varied inhibitory profiles. For example, derivatives BC-6 and BC-12 were predicted to be inhibitors of CYP1A2, CYP2C9, CYP2C19, and CYP3A4. samipubco.com Another analog, designated 1l, was predicted to inhibit only CYP2D6, suggesting a lower likelihood of toxicity related to drug-drug interactions. ikm.org.my

Table 1: Predicted ADMET Properties of Selected β-Carboline Analogs

| Compound/Scaffold | Predicted Parameter | Finding | Source |

| BC-6 & BC-12 | Blood-Brain Barrier (BBB) Permeability | Predicted to cross the BBB | samipubco.com |

| BC-6 & BC-12 | Skin Permeation (Log Kp) | -5.43 cm/s | samipubco.com |

| BC-6 & BC-12 | CYP1A2 Inhibition | Predicted Inhibitor | samipubco.com |

| BC-6 & BC-12 | CYP2C9 Inhibition | Predicted Inhibitor | samipubco.com |

| BC-6 & BC-12 | CYP2C19 Inhibition | Predicted Inhibitor | samipubco.com |

| BC-6 & BC-12 | CYP3A4 Inhibition | Predicted Inhibitor | samipubco.com |

| Analog 1l | CYP2D6 Inhibition | Predicted Inhibitor | ikm.org.my |

Molecular Property Calculations

Molecular property calculations are fundamental to predicting a compound's drug-likeness. A widely used guideline is Lipinski's Rule of Five, which helps to assess the potential for oral bioavailability. Several research efforts have confirmed that various β-carboline analogs show favorable drug-like properties according to these rules. ikm.org.mynih.gov For example, a study involving 19 β-carboline analogs reported that all of them demonstrated favorable drug-likeness properties and adhered to Lipinski's Rule of Five. ikm.org.my Similarly, in silico physicochemical calculations for β-carboline derivatives designated as 13a, 13d, and 20a predicted their compliance with this rule. nih.gov The molecular formula for the parent compound, this compound, is C18H14N2. ontosight.ai

Table 2: Calculated Molecular Properties and Rule of Five Compliance for Selected β-Carboline Analogs

| Compound/Scaffold | Assessment | Result | Source |

| 19 β-carboline analogs (including 1o and 1l) | Lipinski's Rule of Five | All analogs obeyed the rule | ikm.org.my |

| Compound 13a | Lipinski's Rule of Five | Obeyed the rule | nih.gov |

| Compound 13d | Lipinski's Rule of Five | Obeyed the rule | nih.gov |

| Compound 20a | Lipinski's Rule of Five | Obeyed the rule | nih.gov |

Future Directions and Emerging Research Avenues for 4 9h Beta Carbolin 1 Yl Aniline

Exploration of Novel Biological Targets and Pathways

The β-carboline scaffold is known to interact with a wide array of biological targets, exerting effects through mechanisms like DNA intercalation and the inhibition of various enzymes. nih.govnih.gov Derivatives have been shown to inhibit topoisomerases, cyclin-dependent kinases (CDKs), IkappaB kinase (IKK), Polo-like kinases (PLKs), and monoamine oxidase (MAO). nih.gov Future research should focus on identifying whether 4-(9H-beta-Carbolin-1-yl)aniline interacts with these known targets in a novel way or if its unique 1-phenylamine substitution directs it toward entirely new biological molecules and cellular pathways.

A systematic approach, such as high-throughput screening against diverse panels of kinases, phosphatases, and other enzymes, could reveal unexpected inhibitory activities. Furthermore, unbiased affinity-based proteomics could identify novel protein binding partners within the cell, shedding light on previously unknown mechanisms of action. Investigating its potential to modulate pathways implicated in neurodegenerative diseases, inflammation, or microbial infections, beyond the well-trodden path of oncology, could open up new research avenues. nih.govbeilstein-journals.org

Integration with Systems Biology and Multi-Omics Approaches

To move beyond a single-target perspective and understand the global cellular response to this compound, the integration of systems biology and multi-omics technologies is essential. nih.gov This approach allows for a holistic view of the compound's impact on complex biological networks. mdpi.com While multi-omics has been applied to study bacteria that produce β-carbolines, its application to elucidate the mechanism of specific synthetic derivatives is a key future step. nih.gov

A comprehensive research strategy would involve treating relevant cell models with the compound and subsequently performing transcriptomics (RNA-seq), proteomics, and metabolomics analyses. mdpi.com

Transcriptomics can reveal changes in gene expression, identifying entire pathways that are up- or down-regulated.

Proteomics can quantify changes in protein levels and post-translational modifications, providing a more direct link to cellular function.

Metabolomics can identify alterations in the cellular metabolic profile, highlighting shifts in energy usage or the production of signaling molecules. mdpi.com

By integrating these datasets, researchers can construct detailed models of the compound's mechanism of action, identify biomarkers of response, and potentially uncover off-target effects, providing a much richer understanding than traditional biochemical assays alone. biorxiv.org

| Omics Approach | Potential Insights for this compound |

| Transcriptomics | Identification of modulated gene networks and signaling pathways. |

| Proteomics | Discovery of direct protein targets and downstream functional consequences. |

| Metabolomics | Analysis of altered metabolic states and cellular phenotypes. |

Development of Advanced Delivery Systems for In Vitro/Ex Vivo Research (e.g., Nanoparticles)

A significant challenge in the preclinical evaluation of many heterocyclic compounds, including β-carbolines, is their poor aqueous solubility. nih.gov This can lead to issues with compound precipitation in cell culture media, resulting in inconsistent and unreliable data from in vitro and ex vivo experiments. Advanced delivery systems can mitigate these problems, ensuring more accurate and reproducible research findings.

Encapsulating this compound into nanoparticles, such as those made from biocompatible polymers like Poly(lactic-co-glycolic acid) (PLGA), represents a promising strategy. nih.gov This approach has been explored for other β-carboline alkaloids like harmine (B1663883) to improve bioavailability. nih.gov For laboratory research, nanoparticle formulation can enhance the compound's stability and solubility in aqueous buffer systems and culture media, ensuring a consistent and effective concentration is delivered to cells. Other potential carriers like β-lactoglobulin could also be explored. nih.gov The development of such formulations is a critical step to enable robust biological evaluation and to bridge the gap between initial discovery and more advanced studies.

Potential for Design of Photoactivatable or Optogenetic Probes

The intrinsic properties of the β-carboline nucleus make it an attractive scaffold for the development of molecular probes. Many β-carboline derivatives are known to be fluorescent, a property that can be harnessed for cell imaging and tracking. beilstein-journals.org Furthermore, some substituted β-carbolines have been shown to act as photosensitizers, capable of causing DNA damage upon irradiation with visible light. nih.gov

Future research could focus on modifying the this compound structure to create photoactivatable or "caged" derivatives. In such a design, the compound's biological activity would be masked by a photolabile protecting group. Upon exposure to a specific wavelength of light, the group would be cleaved, releasing the active compound with high spatiotemporal precision. This would allow researchers to study its acute effects on specific cells or even subcellular regions, providing a powerful tool for dissecting complex biological processes. The aniline (B41778) moiety offers a convenient chemical handle for attaching such photolabile groups without altering the core β-carboline structure.

Unexplored Chemical Modifications and Their Mechanistic Implications

While the synthesis of β-carboline derivatives is well-established, the full chemical space around the this compound scaffold remains largely unexplored. mdpi.comnih.gov Future synthetic efforts should focus on systematic modifications to probe structure-activity relationships (SAR).

Key areas for exploration include:

Substitution at the N-9 Position: Alkylation or arylation at the indole (B1671886) nitrogen (N-9) is a common strategy to enhance the activity of β-carbolines. mdpi.comresearchgate.net Exploring a variety of substituents at this position on the this compound backbone could lead to analogues with improved potency or novel activities.

Functionalization of the Pyridine (B92270) Ring: Modifications at the C-3 position of the β-carboline ring have been shown to be critical for the biological activity of many derivatives. mdpi.com Introducing diverse functional groups or heterocyclic rings at this position could yield compounds with new mechanistic profiles.

Each new analogue should be evaluated not only for its primary activity but also for its mechanistic implications, helping to build a comprehensive understanding of how specific structural features translate to biological function.

| Modification Position | Potential Chemical Changes | Anticipated Mechanistic Impact |

| C-1 Aniline Ring | Addition of -NO2, -Cl, -OCH3, -CF3 | Altered target binding affinity, selectivity, and cellular uptake. |

| N-9 Indole Nitrogen | Addition of benzyl, methyl, or other alkyl/aryl groups | Modified potency and pharmacokinetic properties. |

| C-3 Pyridine Ring | Introduction of amides, esters, or heterocycles | New modes of action or enhanced interaction with targets. |

Advanced Computational Methodologies for Prediction and Design

In silico techniques are indispensable tools for accelerating the discovery and optimization of novel compounds. While foundational methods like molecular docking have been used for β-carbolines to predict binding to targets like CDK2, future research on this compound should leverage more advanced computational approaches. mdpi.commdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to a target protein, revealing the stability of the interaction and the role of solvent molecules, which is not captured by static docking.

Quantitative Structure-Activity Relationship (QSAR): As a library of this compound analogues is synthesized and tested, QSAR models can be developed to correlate chemical structures with biological activities, enabling the predictive design of more potent compounds. mdpi.com

Machine Learning and AI: Advanced machine learning algorithms can be trained on existing chemical and biological data to predict the properties of novel, un-synthesized β-carboline derivatives, including their potential targets, activity, and ADME (absorption, distribution, metabolism, and excretion) profiles. mdpi.comnih.govresearchgate.net

These computational strategies will enable a more rational, hypothesis-driven approach to drug design, reducing the time and resources required for the synthesis and testing of new chemical entities based on the this compound scaffold.

Q & A

Q. What are the recommended methods for synthesizing 4-(9H-beta-Carbolin-1-yl)aniline derivatives with high purity?

Synthesis typically involves coupling beta-carboline precursors with functionalized aniline derivatives. For example, a multi-step approach includes:

- Step 1 : Preparation of the beta-carboline core via Pictet-Spengler cyclization using tryptamine derivatives and carbonyl compounds under acidic conditions.

- Step 2 : Functionalization of the beta-carboline at the 1-position using halogenation or cross-coupling reactions.

- Step 3 : Introduction of the aniline moiety via Buchwald-Hartwig amination or nucleophilic aromatic substitution.

Critical parameters include reaction temperature (e.g., 80–120°C for amination), solvent choice (e.g., DMF or THF), and catalyst optimization (e.g., Pd-based catalysts for cross-coupling). Purity is ensured via column chromatography and recrystallization, with characterization by -NMR and HPLC .

Q. How can researchers employ X-ray crystallography with SHELXL for structural validation of this compound derivatives?

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.

- Structure Solution : Apply direct methods (SHELXS) for phase determination, followed by iterative refinement (SHELXL) to optimize atomic coordinates, displacement parameters, and occupancy factors.

- Validation : Check for residual electron density (<0.5 eÅ) and R-factors (R1 < 5%). Use ORTEP-3 for visualizing thermal ellipsoids and molecular packing .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound analogs?

- Receptor Binding Assays : Radioligand displacement studies (e.g., -labeled ligands for serotonin or dopamine receptors).

- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition using Ellman’s method).

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) with IC determination.

Dose-response curves and statistical validation (e.g., triplicate experiments with ANOVA) are critical for reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

- Substituent Analysis : Systematically modify the aniline ring (e.g., electron-withdrawing groups at para positions) and beta-carboline core (e.g., N-methylation).

- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with receptor residues).

- Data Integration : Correlate logP values (HPLC-derived) with cellular permeability (Caco-2 assays) to balance hydrophobicity and bioavailability. Contradictions in activity trends may arise from off-target effects, requiring orthogonal assays (e.g., SPR for binding kinetics) .

Q. What strategies resolve contradictory data in the pharmacological profiling of beta-carboline-aniline hybrids?

- Orthogonal Validation : Combine in vitro assays (e.g., FRET for enzyme inhibition) with ex vivo models (e.g., isolated organ preparations).

- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to observed effects.

- Crystallographic Evidence : Compare ligand-bound protein structures (e.g., CYP450 isoforms) to confirm direct binding vs. allosteric modulation. Discrepancies between computational predictions and experimental results may stem from solvent effects or protonation state variations .

Q. How can computational modeling predict the environmental fate of this compound in soil systems?

- QSAR Models : Estimate biodegradation half-lives using descriptors like topological polar surface area (TPSA) and octanol-water partition coefficients (logK).

- Molecular Dynamics (MD) Simulations : Simulate interactions with soil organic matter (e.g., humic acids) to assess adsorption/desorption kinetics.

- Experimental Correlation : Validate predictions using soil column experiments with -labeled analogs, monitoring leaching and degradation products via LC-MS/MS .

Methodological Notes

- Data Contradiction Analysis : Always cross-reference crystallographic data (SHELXL refinements) with spectroscopic results (e.g., -NMR chemical shifts) to resolve structural ambiguities .

- Synthetic Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture sensitivity) in detail, as beta-carbolines are prone to oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.